molecular formula C14H24O2 B13808567 trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid

trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid

Cat. No.: B13808567
M. Wt: 224.34 g/mol
InChI Key: OEEAKKCEEKHUPW-UHFFFAOYSA-N
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Description

trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H14O2. It is a white to almost white crystalline powder with a melting point of 109-111°C . This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide in the presence of a protonic acid catalyst to generate isocyanate, which is then hydrolyzed to obtain the desired compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of high-efficiency synthetic routes that do not require high temperature, high pressure, or special reaction equipment. This makes the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form trans-4-methylcyclohexanol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: trans-4-Methylcyclohexanol.

    Substitution: Substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

4-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H24O2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h10-13H,2-9H2,1H3,(H,15,16)

InChI Key

OEEAKKCEEKHUPW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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